
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine
Übersicht
Beschreibung
The compound 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine is a chemical that features a tert-butylphenylsulfonyl group attached to an ethylamine backbone with a hydroxyimino functional group. This structure suggests potential reactivity typical of sulfonyl compounds and hydroxyimines, which are often used in various organic synthesis reactions.
Synthesis Analysis
The synthesis of related sulfone compounds has been demonstrated in the literature. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from commercially available thiophenol through alkylation and oxidation steps, yielding high yields . Although the specific synthesis of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine is not detailed, the methods used for similar sulfones could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfones like those mentioned in the provided papers includes a sulfonyl group attached to an aromatic ring, which in the case of the compound , is further modified by the presence of a tert-butyl group. This group is known to impart steric bulk, which can influence the reactivity and stability of the molecule .
Chemical Reactions Analysis
Sulfones are versatile in chemical reactions. The Julia-Kocienski olefination reaction is one such reaction where sulfones react with carbonyl compounds to form alkenes and dienes . Similarly, 3-bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, reacts with various electrophiles to yield unsaturated sulfones, which can then undergo further functionalization . These reactions highlight the potential reactivity of the tert-butylphenylsulfonyl group in the target compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine are not explicitly provided, related sulfones are known to have good stability and can be manipulated under various reaction conditions . The presence of the tert-butyl group likely affects the compound's solubility and boiling point, whereas the hydroxyimino group could contribute to its reactivity and potential for hydrogen bonding.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Blocks
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, chemically related to 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine, are utilized as N-(Boc)-protected nitrones in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as building blocks in various chemical transformations (Guinchard, Vallée, & Denis, 2005).
Synthesis and Characterization of Novel Compounds
Synthesis of New Amino Acids
- New non-natural amino acids incorporating N-ethyl and α,β-dehydro moieties have been synthesized. These amino acids are derived from serine, threonine, and phenylserine derivatives, which are structurally related to the compound (Monteiro, Kołomańska, & Suárez, 2010).
Applications in Material Science
Low Dielectric Polyetherimides
- Compounds with tert-butyl phenylene oxide structure, related to the chemical , have been used to develop low dielectric polyetherimides. These materials exhibit high thermal properties and exceptional dielectric properties, important in electronic applications (Chen, Lin, Wang, & Juang, 2017).
Applications in Medicinal Chemistry
Antimicrobial and Genotoxic Properties
- 1H-benzoimidazol-2-ylamine derivatives, closely related chemically to the compound , have been synthesized and studied for their antimicrobial and genotoxic activities. These studies contribute to the understanding of the biological activities of similar compounds (Benvenuti et al., 1997).
Applications in Catalysis
Catalysis of Benzyl Halides
- tert-Butyl phenyl sulfoxide, a compound related to the one , has been used as a precatalyst for generating sulfenate anions under basic conditions. It has been applied to catalyze the coupling of benzyl halides to trans-stilbenes, showcasing its utility in synthetic organic chemistry (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)sulfonyl-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCNZDGBLRFBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168097 | |
| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine | |
CAS RN |
884504-70-5 | |
| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



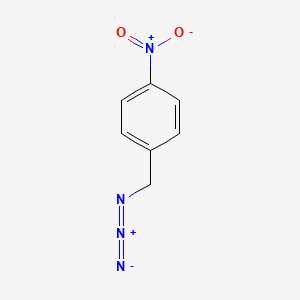
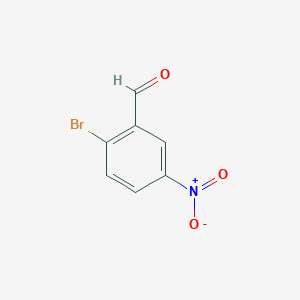
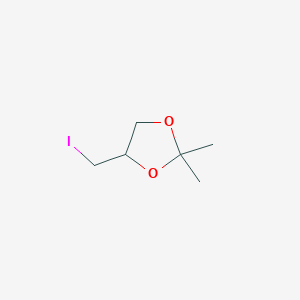
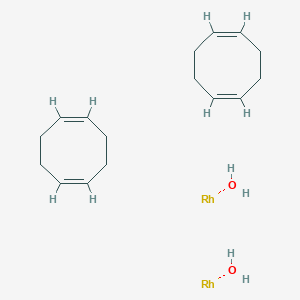
![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)

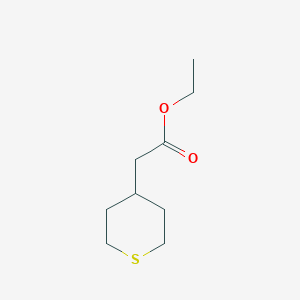
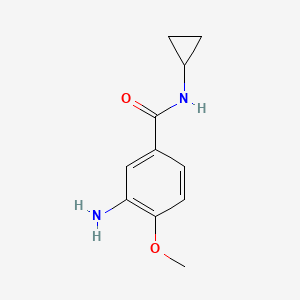
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)
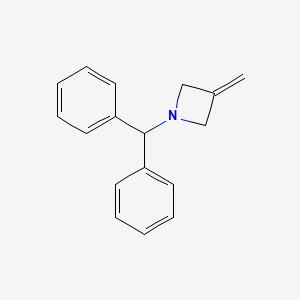

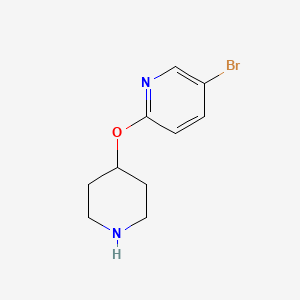
![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)